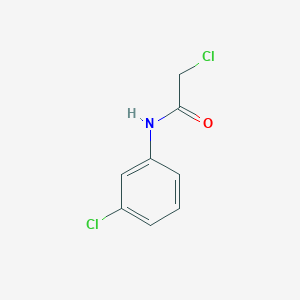

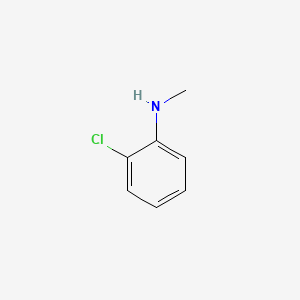

2-氯-N-(3-氯苯基)乙酰胺

描述

The compound 2-chloro-N-(3-chlorophenyl)acetamide is a chlorinated acetamide with potential interest in various fields of chemistry and materials science. While the specific compound is not directly studied in the provided papers, related chlorinated acetamides have been investigated, which can offer insights into the properties and behaviors of 2-chloro-N-(3-chlorophenyl)acetamide.

Synthesis Analysis

The synthesis of chlorinated acetamides, such as 2-chloro-N-(2,4-dinitrophenyl) acetamide, involves characterizing the compound using techniques like NMR spectroscopy, ESI-MS, X-ray crystallography, and elemental analysis . These methods are likely applicable to the synthesis of 2-chloro-N-(3-chlorophenyl)acetamide, ensuring the purity and structure of the synthesized compound.

Molecular Structure Analysis

The molecular structure of chlorinated acetamides is characterized by the orientation of the N-H bond and the presence of intramolecular and intermolecular hydrogen bonding. For example, in 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide, the N-H bond is syn to the chloro substituents, and molecules are linked into chains through N-H⋯O hydrogen bonds . Similar bonding patterns and molecular conformations are expected in 2-chloro-N-(3-chlorophenyl)acetamide.

Chemical Reactions Analysis

Chlorinated acetamides can participate in various chemical reactions, including hydrogen bonding interactions. The presence of chloro and amide groups can lead to solvatochromic effects, as seen in 2-Chloro-N-(2,4-dinitrophenyl) acetamide, where the compound's optical properties change with the polarity of the solvent . These effects are also relevant for understanding the reactivity of 2-chloro-N-(3-chlorophenyl)acetamide in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated acetamides are influenced by their molecular structure. The intramolecular hydrogen bonding and the crystal packing are determined by various intermolecular interactions, such as C-H⋯O and C-H⋯Cl . The optical properties, such as UV-vis absorption, can be affected by the solvent's polarity, and theoretical calculations like DFT can predict vibrational frequencies and reactivity descriptors . These properties are essential for the application of 2-chloro-N-(3-chlorophenyl)acetamide in different fields.

科学研究应用

抗菌活性对2-氯-N-(3-氯苯基)乙酰胺衍生物的合成和评价显示出对革兰氏阳性和革兰氏阴性细菌具有良好的抗菌活性。对包含4-氧代噻唑烷和2-氧代氮杂环丙烷结构的各种类似物的研究突出了该化合物在开发新的抗菌剂方面的潜力。QSAR研究进一步表明,某些取代基对化合物的抗菌功效有积极贡献,支持其在制药研究中的实用性 (Desai et al., 2008)。

光伏效率和光学性质研究还探讨了苯并噻唑酮乙酰胺类似物的光学性质,包括从2-氯-N-(3-氯苯基)乙酰胺衍生的类似物。这些研究调查了它们在染料敏化太阳能电池(DSSCs)中作为光敏剂的潜力,展示了良好的光吸收效率和自由电子注入的自由能。分析涵盖了光谱性质、量子力学研究和光伏效率建模,表明这些化合物在可再生能源技术中发挥作用 (Mary et al., 2020)。

抗病毒和抗凋亡效应对2-氯-N-(3-氯苯基)乙酰胺的新衍生物进行了合成和评价,用于治疗日本脑炎,显示出显著的抗病毒和抗凋亡效应。这项研究强调了该化合物对病毒感染的治疗潜力,观察到治疗对象病毒载量减少和存活率增加 (Ghosh et al., 2008)。

安全和危害

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to Sigma-Aldrich . It is recommended to handle it with appropriate safety measures.

Relevant Papers There are several papers related to 2-chloro-N-(3-chlorophenyl)acetamide . These papers could provide more detailed information about the compound.

属性

IUPAC Name |

2-chloro-N-(3-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVBYGNINQITJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180324 | |

| Record name | Acetanilide, 2,3'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-chlorophenyl)acetamide | |

CAS RN |

2564-05-8 | |

| Record name | Acetanilide, 2,3'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2564-05-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 2,3'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(3-chlorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)

![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)